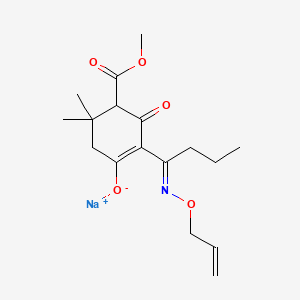

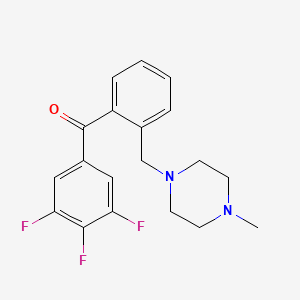

2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone

説明

Synthesis Analysis

The synthesis of related fluorinated benzophenone derivatives is described in the papers. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step procedure from the corresponding 2-(pentafluorophenyl)benzazoles . Similarly, 2-aminobenzophenone derivatives are cyclized to produce various benzo[e]-1,3,4-triazepine derivatives . These methods suggest that the synthesis of "2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone" could potentially involve multi-step synthetic routes, including the introduction of the piperazinomethyl group and the trifluoromethyl group to the benzophenone core.

Molecular Structure Analysis

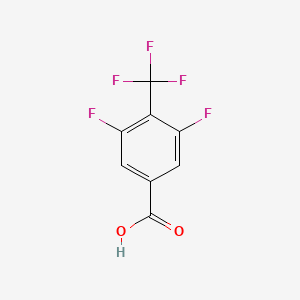

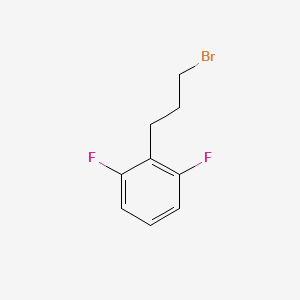

The molecular structure of fluorinated benzophenones is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. The high acidity of the fluorophenol moiety in the compounds studied is a key feature that affects their reactivity and interaction with metal cations . The presence of a piperazine ring in "2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone" would likely add to the complexity of the molecule, potentially affecting its conformation and electronic distribution.

Chemical Reactions Analysis

The chemical reactions of fluorinated benzophenones can be quite diverse. For example, the benzoxazole and benzothiazole analogues mentioned in the papers are sensitive to pH changes and can act as fluorescent probes for sensing metal cations . The benzothiazole derivatives have been shown to possess antitumor properties and can be metabolically activated by cytochrome P450 enzymes . These findings suggest that "2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone" may also participate in various chemical reactions, potentially including interactions with biological molecules or serving as a probe due to its fluorinated aromatic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzophenones are influenced by their molecular structure. The introduction of fluorine atoms increases the acidity of the phenol moiety and affects the molecule's sensitivity to pH and selectivity for metal cations . The photophysical properties of related compounds, such as the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, have been studied, revealing that these compounds can undergo photoinduced transformations . These insights suggest that "2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone" may exhibit unique physical and chemical properties, such as fluorescence or reactivity under light exposure, which could be explored in further studies.

科学的研究の応用

1. Chemical Synthesis and Structural Analysis

- 2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone is involved in chemical processes such as the formation of N-heterocyclic carbenes, exhibiting unique properties in tautomerization and molecular interaction (Liu et al., 2016).

- Its derivatives have been used in photochemical reactions, showing potential in synthetic organic chemistry due to their selectivity in various photoreactions (Plíštil et al., 2006).

2. Analytical Chemistry

- This compound plays a role in analytical methods, such as in the development of sensitive HPLC-MS/MS systems for detecting various environmental phenols in human milk, showcasing its utility in environmental and bioanalytical contexts (Ye et al., 2008).

3. Material Science and Crystallography

- In material science, the structural analysis of compounds containing trifluoromethyl groups, related to 2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone, contributes to the understanding of molecular interactions and crystal formation, which is crucial for developing new materials (Li et al., 2005).

4. Electrochemistry and Magnetic Properties

- Its derivatives have been studied for their electrochemical and magnetic properties, particularly in the context of copper complexes, which are relevant for applications in electrochemistry and materials science (Amudha et al., 1999).

5. Fluorous Chemistry

- It serves as a building block in fluorous chemistry, a field that deals with the properties and reactions of perfluorinated compounds and is crucial for developing novel chemical processes and materials (Kysilka et al., 2008).

6. Polymer Science

- The compound is significant in the synthesis of multifunctional polymers, as seen in studies involving the polycondensation of related trifluorobenzophenones, contributing to the development of advanced polymeric materials (Kricheldorf et al., 2005).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity data, flammability, reactivity, and any special handling or disposal requirements.

将来の方向性

This could involve potential applications or uses for the compound, areas of research interest, or possible modifications to its structure to enhance its properties or reduce its hazards.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For proprietary or less well-known compounds, some or all of this information may not be publicly available. Always refer to material safety data sheets (MSDS) or other reputable sources for information on handling and working with chemical compounds safely.

特性

IUPAC Name |

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O/c1-23-6-8-24(9-7-23)12-13-4-2-3-5-15(13)19(25)14-10-16(20)18(22)17(21)11-14/h2-5,10-11H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISVFQAZJHJGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643902 | |

| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone | |

CAS RN |

898762-54-4 | |

| Record name | Methanone, [2-[(4-methyl-1-piperazinyl)methyl]phenyl](3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。